Cas no 852905-13-6 (Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)-)
![Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)- structure](https://ja.kuujia.com/scimg/cas/852905-13-6x500.png)
Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)-
- AKOS033657448
- Z19072147
- G63033
- 1-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-(5-fluoro-2-nitrophenoxy)ethan-1-one
- 852905-13-6
-
- インチ: 1S/C19H17FN2O4S/c1-12-8-16(13(2)21(12)10-15-4-3-7-27-15)18(23)11-26-19-9-14(20)5-6-17(19)22(24)25/h3-9H,10-11H2,1-2H3
- InChIKey: RLMCPJZAAXUVLE-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1C=C(C)N(CC2SC=CC=2)C=1C)COC1=CC(F)=CC=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 388.08930636g/mol
- どういたいしつりょう: 388.08930636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 546
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1217578-100mg |
1-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-(5-fluoro-2-nitrophenoxy)ethan-1-one |
852905-13-6 | 98% | 100mg |
$1058.0 | 2024-04-17 | |
Ambeed | A1217578-25mg |
1-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-(5-fluoro-2-nitrophenoxy)ethan-1-one |
852905-13-6 | 98% | 25mg |
$366.0 | 2024-04-17 | |
Ambeed | A1217578-50mg |
1-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-(5-fluoro-2-nitrophenoxy)ethan-1-one |
852905-13-6 | 98% | 50mg |
$623.0 | 2024-04-17 |
Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)- 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)-に関する追加情報
Introduction to Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) (CAS No. 852905-13-6)
Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) (CAS No. 852905-13-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrrole and thiophene, two heterocyclic compounds known for their versatile biological activities. The presence of the 5-fluoro-2-nitrophenoxy group further enhances its potential applications in drug discovery and development.
The structure of Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) is characterized by a central ethanone (acetone) moiety flanked by a substituted pyrrole and a substituted phenoxy group. The pyrrole ring is decorated with two methyl groups and a thienylmethyl substituent, while the phenoxy group carries a fluorine atom at the 5-position and a nitro group at the 2-position. This intricate molecular architecture imparts unique chemical and biological properties to the compound.
Recent studies have highlighted the potential of Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The presence of the nitro group is particularly noteworthy, as it can undergo reduction to form an amino group, which may enhance the compound's biological activity.
In addition to its anti-inflammatory effects, Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) has been investigated for its potential as an antitumor agent. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The pharmacokinetic properties of Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further drug development. Its ability to cross the blood-brain barrier (BBB) has been particularly noted, suggesting potential applications in central nervous system (CNS) disorders.
Synthetic methods for the preparation of Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) have been well-documented in the literature. One common approach involves the condensation of an appropriate pyrrole derivative with a substituted acetophenone followed by functional group modifications to introduce the desired substituents. These synthetic routes are often optimized for yield and purity to ensure that the final product meets pharmaceutical standards.
The safety profile of Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) is another critical aspect of its evaluation. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy) (CAS No. 852905-13-6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing medical treatments for various diseases.
852905-13-6 (Ethanone, 1-[2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)-) 関連製品
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